molecular formula C14H14ClN3O2S B2634395 5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 835898-86-7

5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2634395
CAS RN: 835898-86-7
M. Wt: 323.8
InChI Key: BZPADBBQRQSSDN-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a pyrimidine derivative, and it has been found to possess unique biochemical and physiological properties that make it an attractive candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to selectively target these enzymes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various preclinical models. It has been found to possess potent anti-tumor activity, and it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties, making it an attractive candidate for use in various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using this compound in laboratory experiments is its potent anti-tumor activity. This makes it an attractive candidate for use in various preclinical studies aimed at evaluating the efficacy of new anti-cancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for research involving 5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One potential direction is to evaluate its efficacy in combination with other anti-cancer drugs, with the aim of developing more effective combination therapies. Additionally, this compound could be further modified to enhance its solubility and bioavailability, making it more suitable for use in various experimental settings. Finally, further studies could be performed to evaluate the potential use of this compound in other disease states, such as inflammatory disorders.

Synthesis Methods

The synthesis of 5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 4-methoxybenzylamine in the presence of a suitable coupling agent. The reaction is performed under controlled conditions, and the resulting product is purified using standard methods such as column chromatography.

Scientific Research Applications

The unique properties of this compound make it an attractive candidate for use in various scientific research applications. One of the primary applications of this compound is in the field of oncology. It has been found to possess potent anti-tumor activity, and it has been used in various preclinical studies to evaluate its efficacy against different types of cancer.

properties

IUPAC Name

5-chloro-N-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-20-10-5-3-9(4-6-10)7-16-13(19)12-11(15)8-17-14(18-12)21-2/h3-6,8H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPADBBQRQSSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

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